- Design, synthesis and antidiabetic evaluation of new cyanoquinoloxy benzylidenyl 2,4-thiazolidinediones, Chemistry & Biology Interface, 2016, 6(4), 189-197
Cas no 937672-26-9 (2-chloro-6-ethoxyquinoline-3-carbonitrile)
2-chloro-6-ethoxyquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-ethoxyquinoline-3-carbonitrile
- 2-Chloro-6-ethoxyquinoline-3-carbonitril
- AKOS BB-7592
- MFCD09035791
- 2-Chloro-6-ethoxyquinoline-3-carbonitrile, AldrichCPR
- DTXSID40588993
- AKOS000804007
- AB49447
- CS-0458803
- SCHEMBL2529501
- 937672-26-9
-
- MDL: MFCD09035791
- Inchi: 1S/C12H9ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2H2,1H3
- InChI Key: DLSJCLCHOALFAO-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=NC2C(=CC(=CC=2)OCC)C=1
Computed Properties
- Exact Mass: 232.04000
- Monoisotopic Mass: 232.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.9Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 404.8±40.0 °C at 760 mmHg
- Flash Point: 189.7±30.7 °C
- Refractive Index: 1.624
- PSA: 45.91000
- LogP: 3.15858
2-chloro-6-ethoxyquinoline-3-carbonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-chloro-6-ethoxyquinoline-3-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-6-ethoxyquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C433438-50mg |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C433438-100mg |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C433438-500mg |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | OR307919-1g |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 1g |
£207.00 | 2023-09-02 | ||
| Apollo Scientific | OR307919-5g |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 5g |
£492.00 | 2023-09-02 | ||
| abcr | AB213420-250 mg |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 250 mg |
€144.00 | 2023-07-20 | ||
| abcr | AB213420-1 g |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 1 g |
€297.00 | 2023-07-20 | ||
| abcr | AB213420-5 g |
2-Chloro-6-ethoxyquinoline-3-carbonitrile |
937672-26-9 | 5 g |
€773.00 | 2023-07-20 | ||
| abcr | AB213420-250mg |
2-Chloro-6-ethoxyquinoline-3-carbonitrile; . |
937672-26-9 | 250mg |
€139.20 | 2025-04-15 | ||
| abcr | AB213420-1g |
2-Chloro-6-ethoxyquinoline-3-carbonitrile; . |
937672-26-9 | 1g |
€285.00 | 2025-04-15 |
2-chloro-6-ethoxyquinoline-3-carbonitrile Production Method
Production Method 1
1.2 Reagents: Iodine ; 4 h, rt
2-chloro-6-ethoxyquinoline-3-carbonitrile Raw materials
2-chloro-6-ethoxyquinoline-3-carbonitrile Preparation Products
2-chloro-6-ethoxyquinoline-3-carbonitrile Suppliers
2-chloro-6-ethoxyquinoline-3-carbonitrile Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-chloro-6-ethoxyquinoline-3-carbonitrile
Introduction to 2-chloro-6-ethoxyquinoline-3-carbonitrile (CAS No. 937672-26-9)
2-chloro-6-ethoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 937672-26-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline class, a well-studied scaffold known for its broad spectrum of biological activities. The presence of both chloro and ethoxy substituents, along with a nitrile group, endows this molecule with unique structural and chemical properties that make it a promising candidate for further exploration in drug discovery.
The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 2-chloro-6-ethoxyquinoline-3-carbonitrile has been particularly studied for its potential pharmacological effects. The chloro substituent at the 2-position and the ethoxy group at the 6-position influence the electronic and steric environment of the quinoline ring, which can modulate its interactions with biological targets. The nitrile group at the 3-position introduces a polar moiety that may enhance solubility and binding affinity.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives as therapeutic agents. One of the key areas of interest is their application in oncology. Studies have shown that certain quinoline derivatives can inhibit kinases and other enzymes involved in cancer cell proliferation and survival. For instance, 2-chloro-6-ethoxyquinoline-3-carbonitrile has been investigated for its potential to disrupt signaling pathways critical for tumor growth. Preclinical studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a valuable scaffold for further development.
Another significant area of research is the antimicrobial activity of quinoline derivatives. With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Quinolines have historically been used in the treatment of malaria and bacterial infections, and modifications to their structure can enhance their efficacy against resistant strains. The specific substitution pattern in 2-chloro-6-ethoxyquinoline-3-carbonitrile may contribute to its ability to interact with bacterial enzymes such as gyrase and topoisomerase, thereby inhibiting bacterial DNA replication.
The synthesis of 2-chloro-6-ethoxyquinoline-3-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as chlorination and ethoxylation. The introduction of the nitrile group typically involves cyanation reactions, which can be achieved through various methods including the use of cyanide salts or metal-catalyzed cyanation protocols. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.
The pharmacokinetic properties of 2-chloro-6-ethoxyquinoline-3-carbonitrile are crucial for determining its clinical potential. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Preliminary data suggest that this compound exhibits moderate solubility in water and lipids, which may influence its bioavailability. Additionally, metabolic stability studies have revealed that it is susceptible to cytochrome P450-mediated degradation, suggesting potential drug-drug interactions.
In vitro studies have provided insights into the mechanism of action of 2-chloro-6-ethoxyquinoline-3-carbonitrile. Researchers have observed that it can inhibit the activity of specific enzymes involved in cancer cell signaling pathways such as MAPK and PI3K/Akt. Furthermore, its interaction with nucleic acids has been studied using spectroscopic techniques like NMR and UV-visible spectroscopy. These studies have helped elucidate how the compound binds to its target proteins and disrupts cellular processes.
The development of 2-chloro-6-ethoxyquinoline-3-carbonitrile into a clinical candidate requires further preclinical testing to assess its safety and efficacy. Phase I clinical trials are being planned to evaluate its tolerance in healthy volunteers and gather preliminary data on dose-response relationships. Concurrently, efforts are underway to optimize its chemical structure to improve pharmacological properties such as potency and selectivity.
The future prospects for 2-chloro-6-ethoxyquinoline-3-carbonitrile are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to expand its therapeutic applications beyond oncology and antimicrobial treatments. Exploration into its potential use in neurodegenerative diseases has also begun, with initial studies suggesting that it may interact with receptors involved in neuronal survival.
In conclusion,2-chloro-6-ethoxyquinoline-3-carbonitrile (CAS No. 937672-26-9) represents a significant advancement in quinoline-based drug discovery. Its distinct substitution pattern offers a rich foundation for developing novel therapeutic agents with broad applications in medicine. As research continues to uncover new biological activities and optimize synthetic methodologies,2-chloro-6-ethoxyquinoline-3-carbonitrile is poised to play a crucial role in addressing unmet medical needs.
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